2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
BenchChem offers high-quality 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S2/c21-14-4-2-5-15(10-14)25-17(13-3-1-6-16(9-13)26(28)29)11-23-20(25)31-12-18(27)24-19-22-7-8-30-19/h1-11H,12H2,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBXLSXLWFCLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.88 g/mol. The structure features an imidazole ring, a thiazole moiety, and multiple aromatic substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.88 g/mol |
| CAS Number | 1105189-18-1 |
Research indicates that compounds with similar structures often exhibit their biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as inhibitors of key enzymes involved in various diseases, including cancer and viral infections.
- Modulation of Gene Expression : The compound may influence mRNA splicing and gene expression pathways, impacting cellular processes and disease progression.
- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which can mitigate oxidative stress in cells .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide:
- Anti-HIV Activity : Some derivatives have demonstrated potent anti-HIV activity with IC50 values in the low micromolar range (e.g., 3.98 μM), suggesting that this compound may also exhibit similar properties .
Anticancer Properties
The compound's structural features are associated with anticancer activity:
- Inhibition of Cancer Cell Proliferation : Compounds with imidazole and thiazole rings have been reported to inhibit the growth of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
Case Studies
-
Study on Antiviral Efficacy :
A study investigated the antiviral efficacy of related imidazole derivatives against HIV. The results indicated that these compounds could effectively inhibit viral replication at low concentrations, supporting their potential as therapeutic agents against viral infections . -
Anticancer Mechanisms :
A recent publication explored the anticancer mechanisms of thiazole-containing compounds, revealing that they could induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation .
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole and thiazole derivatives often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound may enhance its effectiveness against various bacterial strains. Studies on similar compounds have shown that thiazole derivatives can demonstrate potent antibacterial activity, making them valuable candidates for developing new antibiotics .
Antitumor Properties
Compounds containing imidazole and thiazole functionalities have been investigated for their anticancer potential. The structural characteristics of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may contribute to its ability to inhibit cancer cell proliferation. Various studies have reported that thiazole derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for further exploration in oncology .
Anticonvulsant Activity
Imidazole derivatives have been noted for their anticonvulsant effects in several studies. The combination of imidazole and thiazole rings in this compound could potentially lead to enhanced anticonvulsant activity, warranting further investigation into its efficacy in treating epilepsy and other seizure disorders .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure may allow it to modulate inflammatory pathways effectively, making it a candidate for treating inflammatory diseases. Research has highlighted the role of thiazoles in reducing inflammation through various mechanisms, including cytokine modulation .
Molecular Docking Studies
Molecular docking studies on similar compounds provide insights into the interactions between these compounds and biological targets. Such studies can help predict the binding affinity and specificity of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with specific proteins or enzymes, aiding in the design of more effective therapeutic agents .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound likely involves multi-step processes similar to those used for other imidazole-thiazole hybrids. Understanding the structure-activity relationship is crucial for optimizing its biological activity; modifications to the substituents on the imidazole or thiazole rings could significantly influence its pharmacological properties .
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be developed into effective antibiotics .
- Antitumor Activity : Research on imidazole-thiazole hybrids indicated promising results against human glioblastoma cells, with some compounds displaying IC50 values lower than standard chemotherapeutics like cisplatin .
- Anti-inflammatory Mechanisms : A review highlighted various thiazole derivatives that effectively reduced inflammation markers in animal models, indicating potential therapeutic benefits for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves coupling 5-(3-nitrophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide under alkaline conditions (e.g., potassium carbonate in ethanol) . Optimize yield by:
- Using inert atmospheres (N₂) to prevent oxidation of intermediates.
- Employing column chromatography or recrystallization (ethanol/water) for purification .
- Adjusting stoichiometric ratios (1:1.1 molar ratio of thiol to chloroacetamide) to minimize side products.
Q. How does the substitution pattern on the imidazole ring influence reactivity and pharmacokinetics?
- Structural Impact Analysis :
| Substituent Position | Functional Group | Reactivity/Pharmacokinetic Effect | Reference |
|---|---|---|---|
| 3-Chlorophenyl (Imidazole N1) | Chloro | Increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility . | |
| 3-Nitrophenyl (Imidazole C5) | Nitro | Electron-withdrawing effect stabilizes the imidazole ring, slowing metabolic degradation . | |
| Thiazol-2-yl (Acetamide) | Thiazole | Facilitates hydrogen bonding with biological targets (e.g., enzymes), improving binding affinity . |
Q. What methodologies are recommended for characterizing structural integrity and purity?
- Analytical Workflow :
- Purity : HPLC with C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include thiazole protons (δ 7.2–7.4 ppm) and imidazole NH (δ 12.5 ppm) .
- HRMS : Validate molecular ion peak at m/z 471.93 (C₂₀H₁₄ClN₅O₃S₂) .
- Crystallography : X-ray diffraction to confirm stereochemistry of the imidazole-thioacetamide linkage .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s bioactivity in enzyme inhibition assays?
- Proposed Mechanism : The nitro group facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the thiazole moiety acts as a hydrogen-bond acceptor. Computational docking (AutoDock Vina) suggests competitive inhibition with ATP-binding pockets (ΔG = -9.2 kcal/mol) . Validate via:
- Kinetic Studies : Measure Kᵢ values under varying substrate concentrations.
- Mutagenesis : Replace key residues (e.g., Tyr181 in EGFR) to assess binding dependency .
Q. How can structure-activity relationship (SAR) studies elucidate the role of nitro and chloro substituents?
- SAR Design :
- Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, 4-nitrophenyl).
- Test bioactivity against A549 lung cancer cells (IC₅₀ comparison):
| Analog | Substituent (C5) | IC₅₀ (µM) | Selectivity Index (NIH/3T3) |
|---|---|---|---|
| Parent | 3-Nitrophenyl | 23.3 | >42.9 |
| Analog 1 | 4-Nitrophenyl | 35.1 | 12.5 |
| Analog 2 | 3,4-Dichlorophenyl | >100 | N/A |
- Conclusion : 3-Nitrophenyl enhances potency and selectivity compared to bulkier or less electron-deficient groups.
Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?
- Case Study : If in vitro IC₅₀ values for kinase inhibition conflict with docking scores:
- Re-evaluate Assay Conditions : Test solubility (DMSO concentration ≤1%) and confirm target engagement via Western blot .
- Metabolite Screening : Use LC-MS to identify oxidative metabolites (e.g., nitro reduction to amine) that may alter activity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability vs. static docking .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Root Causes :
- Assay Variability : Normalize data using reference inhibitors (e.g., staurosporine for kinases).
- Cell Line Heterogeneity : Use isogenic cell lines to isolate genetic confounding factors.
- Resolution : Perform meta-analysis with standardized protocols (e.g., CellTiter-Glo viability assay) .
Experimental Design Recommendations
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Model Selection :
- Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing; measure t₁/₂ via LC-MS/MS).
- Toxicity : Zebrafish embryo assay (LC₅₀ < 100 µM indicates low acute toxicity) .
- Dosing : 10 mg/kg (IV) for optimal plasma concentration without hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
